molecular formula C12H11N3O2 B1290018 4-(4-Aminophenoxy)pyridine-2-carboxamide CAS No. 284462-80-2

4-(4-Aminophenoxy)pyridine-2-carboxamide

Cat. No. B1290018
CAS RN: 284462-80-2
M. Wt: 229.23 g/mol
InChI Key: UWFQBNUDTOONHQ-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)pyridine-2-carboxamide is a chemical compound with the CAS Number: 284462-80-2. It has a molecular weight of 229.24 . This compound is one of the intermediates of Sorafenib, which is a polykinase inhibitor of Raf-1, B-Raf, and VEGFR-2 and is used as an anti-tumor drug .


Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)pyridine-2-carboxamide is represented by the linear formula C12H11N3O2 . The Inchi Code for this compound is 1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16) .

Scientific Research Applications

Antitumor Agents

A study has shown that derivatives of 4-(4-aminophenoxy)pyridinamide have potential as antitumor agents . These derivatives were designed and synthesized based on the binding patterns of cabozantinib and BMS-777607 to MET protein . Most of these compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa, and MCF-7) .

Apoptosis Induction

One of the derivatives of 4-(4-aminophenoxy)pyridinamide, compound 46, was found to induce apoptosis of A549 cells in a dose-dependent manner . It also blocked the cells mainly in the G0/G1 phase .

Inhibition of c-Met Kinase

The IC50 value of compound 46 on c-Met kinase was found to be 46.5 nM . This suggests that 4-(4-aminophenoxy)pyridinamide and its derivatives could be used to inhibit c-Met kinase, which is often overexpressed in various types of cancers .

Urease Inhibitors

Pyridine carboxamide derivatives, including 4-(4-aminophenoxy)pyridinamide, have been explored as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can help treat various diseases caused by ureolytic bacteria .

Synthesis of Novel Structures

4-(4-Aminophenoxy)pyridinamide has been used in the synthesis of novel structures, such as pyridine carboxamide and carbothioamide derivatives . These novel structures have shown significant inhibitory action against urease .

Drug Design and Evaluation

The structure-activity relationship of the target compounds was analyzed and summarized, and the action mechanism was discussed . This suggests that 4-(4-aminophenoxy)pyridinamide and its derivatives could be used in drug design and evaluation .

Safety and Hazards

The safety data sheet (SDS) for 4-(4-Aminophenoxy)pyridine-2-carboxamide was not available in the resources. Therefore, specific information about its hazards, safe handling, and storage is not available .

Mechanism of Action

properties

IUPAC Name

4-(4-aminophenoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-8-1-3-9(4-2-8)17-10-5-6-15-11(7-10)12(14)16/h1-7H,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQBNUDTOONHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630468
Record name 4-(4-Aminophenoxy)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

284462-80-2
Record name 4-(4-Aminophenoxy)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284462-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Aminophenoxy)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Entry 43: 4-Chloropyridine-2-carbonyl chloride HCl salt was reacted with ammonia according to Method A1, Step 3b to form 4-chloro-2-pyridinecarboxamide. 4-Chloro-2-pyridinecarboxamide was reacted with 4-aminophenol according to Method A2, Step 4 to form 4-(2-carbamoyl-4-pyridyloxy)aniline. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(2-carbamoyl-4-pyridyloxy)aniline to afford the urea.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-(4-Aminophenoxy)pyridine-2-carboxamide in pharmaceutical chemistry?

A1: 4-(4-Aminophenoxy)pyridine-2-carboxamide (also called 4-(4-aminophenoxy)picolinamide) is a crucial building block in the multi-step synthesis of Sorafenib. [, ] Research indicates that the synthetic route involving this compound is particularly valuable for large-scale Sorafenib production. []

Q2: Have any Sorafenib derivatives been synthesized using 4-(4-Aminophenoxy)pyridine-2-carboxamide? What were the findings?

A2: Yes, researchers have successfully synthesized Sorafenib derivatives by modifying the amide portion of the 4-(4-Aminophenoxy)pyridine-2-carboxamide structure. [] These derivatives exhibited promising antiproliferative activity against various cancer cell lines, including carcinoma, lymphoma, and leukemia, sometimes displaying even greater potency than Sorafenib itself. [] This research highlights the potential of structural modifications to this key intermediate for developing novel anti-cancer agents.

Q3: Are there any optimized synthetic methods for producing 4-(4-Aminophenoxy)pyridine-2-carboxamide?

A3: Yes, studies have focused on optimizing the synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide to enhance efficiency. One study reported a significantly accelerated reaction time, reducing it to just 10 minutes for producing this key intermediate. [] These advancements in synthetic methodology contribute to the feasibility of large-scale production and facilitate further research on Sorafenib and its analogs.

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